3-(Chloromethyl)cyclopentanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9ClO |
|---|---|
Molecular Weight |
132.59 g/mol |
IUPAC Name |
3-(chloromethyl)cyclopentan-1-one |
InChI |
InChI=1S/C6H9ClO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2 |
InChI Key |
IOEXIEIOXCEGNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1CCl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloromethyl Cyclopentanone
Direct Halogenation Strategies
The direct introduction of a chlorine atom onto a pre-existing cyclopentanone (B42830) framework is a primary consideration for the synthesis of 3-(chloromethyl)cyclopentanone. This approach, however, is fraught with challenges related to regioselectivity.
The direct chlorination of unsubstituted cyclopentanone often leads to a mixture of products. The reaction proceeds via an enol or enolate intermediate, and in an unsymmetrical ketone, this can lead to substitution at multiple positions. Research into the chlorination of simple cyclic ketones has shown that achieving high selectivity for a single monochlorinated product is difficult. rug.nl The reaction is often autocatalytic, with the generated hydrogen chloride promoting further reactions and potentially leading to di- and polychlorinated species. rug.nl For 3-substituted cyclopentanones, the directing effects of the existing substituent must be considered, which can further complicate the product distribution.
To overcome the challenge of regioselectivity, various chlorinating agents and reaction conditions can be explored. The choice of reagent can significantly influence the outcome of the chlorination. While elemental chlorine is a common reagent, others such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can offer different reactivity profiles. The reaction mechanism, whether radical or ionic, can also be influenced by the choice of solvent and the presence of initiators or catalysts. For instance, the use of a bulky chlorinating agent might favor substitution at a less sterically hindered position. However, specific studies detailing a highly regioselective chlorination at the 3-position of a cyclopentanone derivative to yield a chloromethyl group are not extensively documented in publicly available research.
Table 1: Representative Reagents for Direct Chlorination
| Reagent | Potential Role in Synthesis | Common Reaction Conditions |
| Chlorine (Cl₂) | Direct chlorination of the cyclopentanone ring. | Often requires a catalyst (e.g., HCl) or UV light. |
| Sulfuryl chloride (SO₂Cl₂) | Can act as a source of chlorine for chlorination. | Often used with a radical initiator (e.g., AIBN). |
| N-Chlorosuccinimide (NCS) | A milder chlorinating agent for allylic and benzylic positions, and can be used for α-chlorination of ketones. | Typically used with an acid or base catalyst. |
This table presents generalized information as specific data for the synthesis of this compound via this method is limited.
Functional Group Interconversion Pathways
A more controlled and often higher-yielding approach to this compound involves the modification of a pre-functionalized cyclopentane (B165970) ring. This strategy allows for the precise placement of the desired functional groups.
A plausible and common strategy in organic synthesis is the conversion of an alcohol to a chloride. In this context, 3-(hydroxymethyl)cyclopentanone would be an ideal precursor. The hydroxyl group can be converted to a chloro group using a variety of standard reagents. This two-step approach, involving the synthesis of the alcohol followed by chlorination, offers excellent control over the final product's structure.
Common reagents for the conversion of primary alcohols to alkyl chlorides include thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃). The reaction with thionyl chloride, often performed in the presence of a base like pyridine, is a widely used and efficient method.
Table 2: Reagents for Conversion of 3-(Hydroxymethyl)cyclopentanone
| Reagent | Product | Typical Conditions |
| Thionyl chloride (SOCl₂) | This compound | Often with a base (e.g., pyridine) to neutralize HCl byproduct. |
| Phosphorus trichloride (PCl₃) | This compound | Can be used directly with the alcohol. |
| Methanesulfonyl chloride (MsCl) followed by LiCl | This compound | Two-step process: formation of a mesylate intermediate, then displacement with chloride. |
This table outlines established methods for converting alcohols to chlorides, which are applicable to the synthesis of the target compound.
Another viable synthetic route starts from an unsaturated precursor, such as 2-cyclopenten-1-one. The introduction of the chloromethyl group could potentially be achieved through various addition reactions across the double bond. For example, a conjugate addition of a chloromethylating agent could be envisioned. Alternatively, hydroformylation followed by reduction and chlorination could be a multi-step pathway. The conjugate addition of vinylzirconium reagents to cyclopentenones has been demonstrated for the synthesis of other 3-substituted cyclopentanones, suggesting that related methodologies could be adapted. orgsyn.org
Catalytic Synthesis Approaches
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. While specific catalytic methods for the one-pot synthesis of this compound are not well-documented, catalytic strategies can be applied to the synthesis of key intermediates.
For instance, the synthesis of the cyclopentanone core itself can be achieved through various catalytic processes, such as the intramolecular hydroacylation of unsaturated aldehydes or the cyclization of dicarboxylic acids. organic-chemistry.org Following the formation of the cyclopentanone ring, the introduction of the chloromethyl group would likely proceed through one of the functional group interconversion pathways mentioned above. The development of a direct catalytic method that installs the chloromethyl group at the 3-position in a single step remains a challenge for synthetic chemists.
Transition Metal-Catalyzed Routes to Alpha-Halomethyl Ketones
Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While direct transition metal-catalyzed α-chloromethylation of cyclopentanone is not extensively documented, related transformations provide insight into potential synthetic routes.
Palladium-catalyzed reactions are of significant interest. For instance, palladium(II) chloride has been used to catalyze the carbonylation of cyclic ketones, leading to ring-opening products. nih.gov Although this specific outcome is not the desired synthesis of this compound, it demonstrates the ability of palladium to interact with the enol form of cyclic ketones. A plausible, though not yet demonstrated, approach could involve the palladium-catalyzed cross-coupling of a cyclopentanone enolate with a chloromethylating agent. The optimization of such a reaction would require careful selection of ligands and reaction conditions to favor the desired α-alkylation over other potential side reactions. Research into the palladium-catalyzed α-heteroarylation of ketones has shown that ligands with bulky groups, such as XPhos, can be effective in promoting the desired coupling. acs.org
| Catalyst System | Potential Application | Key Considerations | Relevant Findings |
| PdCl2/Ligand | α-chloromethylation of cyclopentanone enolate | Ligand choice is crucial for selectivity; potential for side reactions. | Bulky ligands like XPhos are effective in related α-arylations of ketones. acs.org |
| Iridium Complexes | Transfer hydrogenation of substituted ketones | Can be used for stereoselective reductions. | Iridium catalysts with functional ligands are efficient for the transfer hydrogenation of various ketones. mdpi.com |
Table 1: Potential Transition Metal-Catalyzed Approaches
Photoredox Catalysis in Chloromethyl Ketone Formation
Visible-light photoredox catalysis offers a mild and efficient alternative for the generation of radical intermediates, which can then participate in a variety of chemical transformations. nih.govnih.gov This strategy has been successfully applied to the α-functionalization of carbonyl compounds.
The general mechanism involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) process with a suitable substrate to generate a radical. In the context of forming this compound, a plausible pathway would involve the generation of a chloromethyl radical, which could then be trapped by a cyclopentanone enamine or enolate. While a specific protocol for the photocatalytic α-chloromethylation of cyclopentanone has not been detailed in the literature, related reactions provide a strong foundation for this approach. For example, enantioselective α-alkylation of aldehydes has been achieved through the combination of photoredox and enamine catalysis. Furthermore, the α-arylation of cyclic ketones has been demonstrated using an acridinium-based organic photocatalyst. researchgate.net
Iridium-based photocatalysts are commonly employed in these transformations due to their favorable redox properties and long-lived excited states. nih.gov A hypothetical reaction for the synthesis of this compound could utilize an iridium photocatalyst to reduce a chloromethyl halide, generating a chloromethyl radical that would then add to the enolate of cyclopentanone.
| Photocatalyst | Proposed Reaction | Mechanistic Feature | Related Applications |
| Iridium Complex | α-chloromethylation of cyclopentanone | Generation of a chloromethyl radical via SET. | Enantioselective trichloromethylation of 2-acyl imidazoles. nih.gov |
| Organic Dye (e.g., Acridinium) | α-chloromethylation of cyclopentanone | Can activate both C-H and C-X bonds. | α-arylation of cyclic ketones. researchgate.net |
Table 2: Potential Photoredox Catalysis Strategies
Stereoselective and Enantioselective Synthesis
The synthesis of this compound with control over the stereochemistry at the C3 position is a significant challenge. Achieving high levels of stereoselectivity is crucial for applications where a specific stereoisomer is required.
Control of Chloromethyl Group Stereochemistry
Direct methods for the enantioselective synthesis of this compound are not well-established. However, indirect approaches can be envisioned. One such strategy involves the asymmetric synthesis of a precursor molecule, such as a β-hydroxy ketone, followed by conversion of the hydroxyl group to a chloro group. For instance, the asymmetric synthesis of β-trichloromethyl-β-hydroxy ketones has been achieved with high enantioselectivity through the reaction of chloral (B1216628) with chiral imines. nih.govresearchgate.net A similar strategy could potentially be adapted for the synthesis of a chiral 3-(hydroxymethyl)cyclopentanone intermediate.
Another approach could involve the enantioselective decarboxylative chlorination of a β-ketocarboxylic acid. This method has been successfully used to synthesize chiral tertiary α-chloroketones with high enantiopurity. nih.gov
Diastereoselective Approaches to Substituted Cyclopentanones
The diastereoselective synthesis of substituted cyclopentanones has been the subject of considerable research. beilstein-journals.org These methods often rely on the substrate-controlled or reagent-controlled introduction of a new stereocenter. For example, the diastereoselective synthesis of highly functionalized cyclopentanones has been achieved through the aza-Michael reaction of anilines with cyclopentenones. nih.gov
In the context of this compound, a diastereoselective approach could involve the reduction of a 3-chloromethylcyclopent-2-en-1-one precursor. The choice of reducing agent and reaction conditions would be critical in determining the diastereoselectivity of the product. Alternatively, a diastereoselective conjugate addition of a chloromethyl nucleophile to cyclopentenone could be explored.
| Stereoselective Strategy | Approach | Potential Outcome | Relevant Precedent |
| Enantioselective Synthesis | Asymmetric reaction of a chloral equivalent with a chiral cyclopentanone imine. | Enantiomerically enriched 3-(trichloromethyl)-3-hydroxycyclopentanone. | Asymmetric synthesis of β-trichloromethyl-β-hydroxy ketones. nih.govresearchgate.net |
| Enantioselective Synthesis | Decarboxylative chlorination of a β-ketocarboxylic acid. | Enantiomerically enriched 3-chloro-3-acylcyclopentane. | Asymmetric synthesis of tertiary α-chloroketones. nih.gov |
| Diastereoselective Synthesis | Reduction of 3-chloromethylcyclopent-2-en-1-one. | Diastereomerically enriched this compound. | General principles of diastereoselective ketone reduction. |
| Diastereoselective Synthesis | Conjugate addition to cyclopentenone. | Diastereomerically enriched this compound. | Diastereoselective synthesis of substituted cyclopentanones via Michael additions. nih.gov |
Table 3: Strategies for Stereoselective Synthesis
Reactivity and Mechanistic Investigations of 3 Chloromethyl Cyclopentanone
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The primary alkyl chloride of the chloromethyl group serves as a good substrate for nucleophilic substitution reactions (S_N2). These reactions can proceed through either intramolecular or intermolecular pathways, leading to a variety of cyclic and acyclic products.
Intramolecular Cyclization Pathways and Ring Formation
Under basic conditions, 3-(chloromethyl)cyclopentanone can undergo intramolecular cyclization. The process is initiated by the formation of an enolate, which then acts as an internal nucleophile, attacking the electrophilic carbon of the chloromethyl group. This intramolecular S_N2 reaction results in the formation of a new carbon-carbon bond and the displacement of the chloride ion, yielding a bicyclic ketone. nih.govresearchgate.netnih.govrsc.org
Specifically, this cyclization leads to the formation of bicyclo[3.1.0]hexan-2-one. nih.govresearchgate.net This strained bicyclic system is a valuable building block in the synthesis of more complex molecules, including natural products and bioactive compounds. nih.gov The reaction is a key step in constructing the bicyclo[3.1.0]hexane skeleton, which is present in a number of natural products. nih.govrsc.org
| Reactant | Conditions | Product | Reaction Type |
|---|---|---|---|
| This compound | Base (e.g., NaH, NaOMe) | Bicyclo[3.1.0]hexan-2-one | Intramolecular Nucleophilic Substitution (SN2) |
Intermolecular Coupling Reactions with Various Nucleophiles
The chloromethyl group of this compound readily reacts with a wide range of external nucleophiles. These intermolecular reactions provide a straightforward method for introducing various functional groups at the 3-position of the cyclopentanone (B42830) ring. Common nucleophiles include amines, alkoxides, and thiolates, leading to the corresponding amino, ether, and thioether derivatives.
For instance, reaction with an amine would yield a 3-(aminomethyl)cyclopentanone derivative. Similarly, treatment with sodium methoxide (B1231860) would result in the formation of 3-(methoxymethyl)cyclopentanone. These reactions typically proceed under standard S_N2 conditions, often requiring a suitable base to neutralize the generated HCl.
Reactivity of the Carbonyl Group
The carbonyl group in this compound is a site of significant reactivity, participating in both enolate-mediated reactions and direct nucleophilic additions.
Enolate Chemistry and Alpha-Functionalization Reactions
The presence of α-hydrogens allows for the formation of an enolate ion upon treatment with a base. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles, leading to functionalization at the α-position (the carbon adjacent to the carbonyl group). libretexts.org For example, the enolate can be alkylated, acylated, or undergo aldol-type reactions. libretexts.orgnih.gov
The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. masterorganicchemistry.com A bulky base, such as lithium diisopropylamide (LDA), will preferentially deprotonate the less sterically hindered α-carbon, leading to the kinetic enolate. masterorganicchemistry.com In contrast, a smaller, less hindered base, like sodium hydride, will favor the formation of the more thermodynamically stable enolate. masterorganicchemistry.com
| Reactant | Reagents | Product Type |
|---|---|---|
| This compound | 1. LDA, THF, -78 °C; 2. R-X (alkyl halide) | 2-Alkyl-3-(chloromethyl)cyclopentanone |
| This compound | 1. NaH, THF; 2. RCOCl (acyl chloride) | 2-Acyl-3-(chloromethyl)cyclopentanone |
| This compound | 1. Base; 2. Aldehyde/Ketone | α-(β-Hydroxyalkyl)-3-(chloromethyl)cyclopentanone |
Addition Reactions to the Carbonyl Center
The electrophilic carbon of the carbonyl group is susceptible to attack by a variety of nucleophiles. masterorganicchemistry.com These addition reactions can lead to the formation of alcohols, cyanohydrins, and other derivatives. libretexts.orgchegg.com For example, reduction with a hydride reagent like sodium borohydride (B1222165) will convert the ketone into the corresponding cyclopentanol.
The addition of Grignard reagents or organolithium compounds results in the formation of tertiary alcohols. libretexts.org Another important addition reaction is the formation of cyanohydrins upon treatment with hydrogen cyanide, which is often generated in situ from sodium cyanide and a strong acid. libretexts.org These cyanohydrins are versatile intermediates that can be further transformed into α-hydroxy acids or α-amino alcohols.
Rearrangement Processes Involving the Alpha-Haloketone Moiety
As an α-haloketone, this compound has the potential to undergo rearrangement reactions, most notably the Favorskii rearrangement. wikipedia.orgorganicreactions.orgnrochemistry.comadichemistry.com This rearrangement typically occurs in the presence of a base, such as an alkoxide or hydroxide (B78521). wikipedia.org
The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com In the case of this compound, the initial deprotonation would occur at the α'-carbon (C5), leading to an enolate. This enolate then undergoes intramolecular nucleophilic attack on the carbon bearing the chlorine atom, forming a bicyclo[2.1.0]pentan-2-one intermediate (a cyclopropanone derivative). Subsequent nucleophilic attack by the base (e.g., hydroxide or alkoxide) on the carbonyl carbon of the strained cyclopropanone, followed by ring-opening, leads to a ring-contracted product. wikipedia.orgadichemistry.com When an alkoxide is used as the base, the product is a cyclobutanecarboxylic acid ester. wikipedia.org
Favorskii-Type Rearrangements
While the classic Favorskii rearrangement involves the base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives via a cyclopropanone intermediate, this compound, as a β-halo ketone, undergoes a related transformation known as the homo-Favorskii rearrangement. wikipedia.orgwikipedia.orgyoutube.com This reaction also proceeds in the presence of a base, such as a hydroxide or alkoxide, but involves the formation of a cyclobutanone (B123998) intermediate rather than a cyclopropanone. wikipedia.orgnrochemistry.comyoutube.com
The generally accepted mechanism for the homo-Favorskii rearrangement begins with the formation of an enolate at the carbon alpha to the carbonyl group. youtube.com This is followed by an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, resulting in the displacement of the chloride and the formation of a bicyclic cyclobutanone intermediate. Subsequent nucleophilic attack by the base (e.g., hydroxide or alkoxide) on the cyclobutanone's carbonyl carbon opens the strained four-membered ring. The direction of ring-opening is dictated by the formation of the more stable carbanion, which is then protonated to yield the final product. wikipedia.orgyoutube.com In the case of this compound, this rearrangement would be expected to produce derivatives of cyclobutylmethanoic acid.
A key example that supports this mechanism is found in the synthesis of kelsoene, where a homo-Favorskii rearrangement is a crucial step. wikipedia.org In that specific synthesis, the use of a bulky base allowed for the isolation of the cyclobutanone intermediate, providing strong evidence for its role in the reaction pathway. wikipedia.org
Table 1: Plausible Products of Homo-Favorskii Rearrangement of this compound This table is illustrative and based on the general outcome of the homo-Favorskii rearrangement, as specific experimental data for this substrate is not readily available.
| Reagent/Base | Nucleophile | Expected Major Product |
| Sodium hydroxide (NaOH) | OH⁻ | Cyclobutylmethanoic acid |
| Sodium methoxide (NaOMe) | MeO⁻ | Methyl cyclobutylmethanoate |
| Ammonia (NH₃) | NH₂⁻ | Cyclobutylmethanamide |
Pinacolic Rearrangements and Related Transformations
The classical pinacol (B44631) rearrangement is the acid-catalyzed transformation of a 1,2-diol into a ketone or aldehyde. organic-chemistry.org this compound itself does not undergo this reaction directly. However, a closely related transformation, the semipinacol rearrangement, can be envisaged for a derivative, namely the corresponding chlorohydrin, 1-(chloromethyl)cyclopentanol. This reaction involves a heterosubstituted alcohol and proceeds through the formation of an electron-deficient center upon departure of a leaving group, followed by a 1,2-alkyl or 1,2-hydride shift. wikipedia.org
For 1-(chloromethyl)cyclopentanol, which can be formed by the reduction of this compound, a semipinacol rearrangement could be initiated by a Lewis acid or a Brønsted acid. The acid would coordinate to the chlorine atom, facilitating its departure as a leaving group and generating a primary carbocation. This intermediate is unstable and would immediately trigger the rearrangement. The migration of one of the C-C bonds of the cyclopentane (B165970) ring to the adjacent carbocationic center would lead to a ring expansion. This process results in the formation of a more stable carbocation, which is stabilized by the adjacent hydroxyl group (an oxonium ion resonance form). Deprotonation of the hydroxyl group would then yield the final product, a substituted cyclohexanone. This type of ring expansion is a common feature in semipinacol rearrangements of cyclic systems. wikipedia.org
Lewis acids are known to promote rearrangements of similar substrates, such as epoxides and aziridino alcohols, to carbonyl compounds, further supporting the plausibility of this pathway. researchgate.netnih.gov
Table 2: Potential Ring Expansion via Semipinacol-Type Rearrangement This table outlines a hypothetical transformation based on established principles of semipinacol rearrangements.
| Starting Material | Promoter | Key Intermediate | Potential Product |
| 1-(Chloromethyl)cyclopentanol | Lewis Acid (e.g., Ag⁺, ZnCl₂) | Primary carbocation followed by ring expansion | Substituted cyclohexanone |
Radical Reaction Pathways
Single Electron Transfer Mediated Transformations
Radical reactions of this compound can be initiated through single electron transfer (SET) from a suitable one-electron reducing agent, such as an alkali metal (e.g., sodium, lithium) or samarium(II) iodide. In such a process, the electron can be transferred to one of two electrophilic sites: the carbonyl group or the carbon-chlorine bond.
Transfer of an electron to the carbonyl group would generate a radical anion, known as a ketyl radical. This intermediate could then undergo an intramolecular process where the chloride ion is eliminated, resulting in the formation of a cyclopropylmethyl-type radical, which could lead to various rearranged products.
Alternatively, and perhaps more likely, the electron transfer could occur to the C-Cl bond, which is a good electron acceptor. This would lead to the cleavage of the C-Cl bond, generating a chloride anion and a primary alkyl radical adjacent to the cyclopentanone ring. The fate of this radical intermediate is dependent on the reaction conditions. It could abstract a hydrogen atom from the solvent, leading to 3-methylcyclopentanone (B121447). Alternatively, it could undergo intramolecular cyclization by attacking the carbonyl oxygen, which, after a second electron transfer and workup, would yield a bicyclic alcohol. Dimerization of the radical intermediate is also a possible pathway.
Photochemically Induced Reactions of Chloromethyl Ketones
Upon absorption of ultraviolet light, ketones can undergo a variety of photochemical reactions. For this compound, the most probable pathway is the Norrish Type I reaction, which involves the homolytic cleavage of a carbon-carbon bond alpha to the carbonyl group. wikipedia.orgnumberanalytics.comyoutube.com This α-cleavage results in the formation of a diradical intermediate.
In the case of this compound, there are two possible α-cleavage pathways:
Cleavage of the C1-C2 bond, generating a diradical with the acyl radical still part of the ring structure.
Cleavage of the C1-C5 bond, leading to a similar diradical intermediate.
This diradical can then undergo several secondary reactions:
Decarbonylation: Loss of a molecule of carbon monoxide (CO) to form a new 1,4-diradical. This new diradical can then cyclize to form a substituted cyclobutane (B1203170) or undergo intramolecular hydrogen transfer to yield an alkene.
Intramolecular Hydrogen Abstraction: The acyl radical portion can abstract a hydrogen atom from another part of the molecule, leading to the formation of an unsaturated aldehyde.
Recombination: The diradical can recombine to reform the starting cyclopentanone, potentially with racemization if the α-carbon is chiral.
Another potential photochemical pathway is the photo-Favorskii reaction. wikipedia.orgwikiwand.com However, studies on related cyclic systems have shown that the efficiency of this reaction is highly dependent on ring size. nih.gov For five-membered rings, the formation of the required strained spirobicyclic ketone intermediate is often disfavored. Consequently, substrates with a five-membered ring tend to undergo other photochemical processes, such as photosolvolysis, instead of the photo-Favorskii rearrangement. nih.gov Therefore, for this compound, the Norrish Type I cleavage is expected to be the dominant photochemical pathway.
Table 3: Expected Products from Norrish Type I Cleavage of this compound This table is based on the general reactivity patterns observed in the photolysis of cyclic ketones.
| Pathway | Intermediate | Final Product(s) |
| α-Cleavage followed by Decarbonylation | 1,4-Diradical | (Chloromethyl)cyclobutane and isomers |
| α-Cleavage followed by H-Abstraction | Acyl-alkyl diradical | Unsaturated chloro-aldehyde |
| α-Cleavage followed by Recombination | Acyl-alkyl diradical | This compound (racemized if applicable) |
Applications in Complex Molecule Synthesis
Precursors for Carbocyclic and Polycyclic Architectures
The dual reactivity of 3-(Chloromethyl)cyclopentanone also makes it a suitable precursor for constructing complex carbocyclic and polycyclic frameworks through annulation and cyclization strategies.
A key application of this compound is in the synthesis of bicyclic proline analogues. Specifically, it has been used to create ring-expanded analogues of 2,4-methanoproline. researchgate.net This nonproteinogenic amino acid is of interest due to its biological activity and its utility in peptide design. acs.org The synthesis showcases the compound's ability to generate strained bicyclic systems through an intramolecular nucleophilic substitution.
The general synthetic sequence is outlined below:
| Step | Reaction | Reagents | Product Description | Reference |
|---|---|---|---|---|
| 1 | Imine Formation | This compound, (S)-α-phenylethylamine | Formation of the corresponding imine intermediate. | researchgate.net |
| 2 | Cyanation | Acetone (B3395972) cyanohydrin | Addition of a cyanide group to the imine carbon. | researchgate.net |
| 3 | Intramolecular Cyclization | N/A (spontaneous) | The α-cyano amine undergoes an intramolecular displacement of the chloride by the amine nitrogen to form the bicyclic skeleton. | researchgate.net |
This method highlights an efficient pathway to construct the 2-azabicyclo[2.2.1]heptane framework, a larger analogue of the 2-azabicyclo[2.1.1]hexane skeleton found in 2,4-methanoproline itself. researchgate.netacs.org
Fused cyclopentanoid frameworks are common motifs in natural products. While this compound is a logical precursor for substituted cyclopentane (B165970) rings that could be part of a larger fused system, its direct application in the synthesis of decalones or trindanes is not extensively documented. The synthesis of trindane, a tris(cyclopenteno)benzene, is classically achieved through the acid-catalyzed self-condensation of three molecules of cyclopentanone (B42830). nih.govresearchgate.net This trimerization provides a C15H18 framework that is a fragment of the C60 fullerene. nih.govresearchgate.net
Similarly, the synthesis of spiro[4.n]alkenones can be achieved from cyclic ketones (like cyclopentanone), chloromethyl p-tolyl sulfoxide, and acetonitrile, but this involves a different chloromethylating agent. researchgate.net The synthesis of decalone intermediates has been reported from other starting materials, not typically involving this compound. researchgate.net The potential for this compound in this area would lie in its use to first construct a substituted cyclopentane ring, which would then undergo an annulation reaction to form a fused bicyclic system like a decalone.
Intermediates in Advanced Synthetic Sequences
The utility of this compound is most evident in its role as a key intermediate in multi-step synthetic pathways. Its bifunctional nature allows for the introduction of complexity early in a synthesis, which can then be elaborated into a final target molecule.
The synthesis of methanoproline analogues serves as an excellent case study. researchgate.net Here, this compound is not the final product but a crucial building block that enables the efficient construction of a complex, bridged bicyclic system. researchgate.netacs.org Such bicyclic analogues of proline are valuable tools in medicinal chemistry for designing peptides with specific, stabilized conformations. acs.org The ability to generate these sophisticated molecular architectures from a relatively simple, commercially available starting material underscores the importance of this compound as an intermediate in advanced organic synthesis.
Role in Multi-Component Reactions (MCRs) for Scaffold Diversity
The strategic use of versatile building blocks in multi-component reactions (MCRs) is a cornerstone of modern organic synthesis, enabling the rapid construction of molecularly diverse and complex scaffolds from simple precursors. nih.govnih.gov MCRs are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to explore vast regions of chemical space. nih.govbeilstein-journals.org
While cyclopentanones, in general, are utilized as carbonyl components in MCRs to generate scaffolds like imidazolones, the specific utility of this compound lies in its bifunctional nature. nih.gov The presence of both a ketone and a reactive alkyl chloride handle allows for its participation in sequential or one-pot transformations that lead to complex heterocyclic and bicyclic systems.
A notable application is in the synthesis of proline methanologues, such as 2,4-methanoproline. In a multi-step sequence that functions like a specialized MCR, this compound is reacted with an amine, like (S)-α-phenylethylamine, to form an imine in situ. researchgate.net Subsequent addition of a cyanide source, such as acetone cyanohydrin, leads to the formation of an α-cyano amine intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution, where the newly formed aminonitrile displaces the chloride ion, to construct the final bicyclic scaffold. researchgate.net This sequence efficiently generates complex azabicyclic structures, which are valuable in medicinal chemistry. researchgate.net
Table 1: Synthesis of Azabicyclic Scaffolds from this compound
| Reactant 1 | Reactant 2 | Reagent | Key Intermediate | Final Scaffold |
|---|
This synthetic strategy highlights how the inherent functionalities of this compound can be exploited to achieve significant increases in molecular complexity and generate unique, three-dimensional scaffolds that would be challenging to access through other methods. researchgate.net
Synthesis of Functionalized Cyclopentanone Derivatives for Optoelectronic and Material Science Applications
The cyclopentanone core is a prevalent structural motif in molecules designed for applications in material science and optoelectronics. researchgate.net The synthesis of derivatives with specific electronic and photophysical properties often involves the strategic introduction of functional groups onto the cyclopentanone ring. ui.ac.id this compound serves as an excellent precursor for such derivatives due to its reactive chloromethyl group, which acts as a handle for introducing a wide array of functionalities through nucleophilic substitution reactions.
The development of novel organic materials for optoelectronic devices relies on molecules with tailored properties, such as high fluorescence quantum yields, tunable emission wavelengths, and charge-transport capabilities. Functionalized cyclopentanones, particularly those with extended π-conjugated systems, have been investigated for these purposes. For instance, the synthesis of 2,5-dibenzylidene-cyclopentanone derivatives, which are analogues of curcumin, results in compounds with interesting optical properties. ui.ac.id The synthesis of these molecules starts with cyclopentanone and aromatic aldehydes. ui.ac.id The use of this compound as a starting material would allow for the introduction of linking groups or other functionalities away from the conjugated system, providing a route to polymers or surface-grafted materials.
The chloromethyl group can be readily converted into other functional groups such as amines, thiols, or ethers, or used in coupling reactions to attach chromophores or electronically active moieties. This versatility allows for the systematic tuning of the electronic properties of the final cyclopentanone derivative, which is a critical aspect of designing materials for specific applications. researchgate.net
Table 2: Potential Functionalized Derivatives from this compound and Their Applications
| Derivative Class | Synthetic Transformation | Potential Application |
|---|---|---|
| Cyclopentanone-based fluorescent dyes | Nucleophilic substitution with a fluorophore | Fluorescent probes, Organic Light-Emitting Diodes (OLEDs) nih.gov |
| Thiol-functionalized cyclopentanones | Reaction with sodium hydrosulfide (B80085) or thiourea | Self-assembled monolayers on gold surfaces, nanoparticle functionalization |
| Cyclopentanone-containing polymers | Conversion to a polymerizable monomer (e.g., an acrylate (B77674) or styrenic derivative) | Stress-resistant polymers, advanced materials |
By leveraging the reactivity of the chloromethyl group, this compound provides a synthetic pathway to a diverse range of functionalized cyclopentanones, enabling the exploration of new materials for advanced technological applications.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
High-Resolution Mass Spectrometry for Structural Elucidation and Mechanistic Studies
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of 3-(Chloromethyl)cyclopentanone and its analogues, offering insights into reaction mechanisms through the identification of intermediates and byproducts.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) stands out for its exceptional mass resolving power and accuracy. nih.govnih.gov This technique enables the differentiation of isobaric species and provides confident elemental composition assignments based on sub-ppm mass accuracy. amolf.nl In the context of this compound (C₆H₉ClO), FT-ICR-MS can precisely measure the mass of the molecular ion. The presence of a chlorine atom is definitively confirmed by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, which exhibits an approximate 3:1 abundance ratio. The ultra-high resolution separates the nominal mass from the exact mass, allowing for the verification of the molecular formula. amolf.nlmpg.de
For instance, the analysis of a sample containing this compound would yield specific mass-to-charge ratio (m/z) values for the molecular ion and its primary isotope peak.
Table 1: Illustrative FT-ICR-MS Data for this compound This table presents theoretical exact mass values expected for the molecular ion of this compound and a common fragment.
| Ion Species | Formula | Theoretical m/z | Description |
|---|---|---|---|
| [M(³⁵Cl)]⁺• | C₆H₉³⁵ClO | 132.0342 | Molecular ion with the ³⁵Cl isotope. |
| [M(³⁷Cl)]⁺• | C₆H₉³⁷ClO | 134.0312 | Molecular ion with the ³⁷Cl isotope. |
| [M-Cl]⁺ | C₆H₉O | 97.0653 | Fragment resulting from the loss of the chlorine atom. |
When analyzing complex mixtures that may arise during the synthesis of this compound, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation capacity compared to conventional one-dimensional GC. nih.govchromatographyonline.com By employing two columns with different stationary phase chemistries, GC×GC can resolve co-eluting isomers and impurities that would otherwise overlap. mdpi.comwur.nl Coupling this powerful separation technique with a high-resolution time-of-flight mass spectrometer (HRTofMS) allows for the acquisition of high-resolution mass spectra for every separated component. This combination is ideal for non-targeted analysis, enabling the identification of unknown byproducts and providing a detailed fingerprint of the reaction mixture. chromatographyonline.com For this compound, this could be instrumental in separating it from positional isomers or stereoisomers.
Table 2: Representative GC×GC–HRTofMS Parameters for Isomer Analysis This table outlines a typical column set and conditions for separating isomers of substituted cyclopentanones.
| Parameter | First Dimension (¹D) | Second Dimension (²D) |
|---|---|---|
| Column Type | Non-polar (e.g., DB-5ms) | Polar (e.g., DB-1701) |
| Separation Principle | Based on boiling point | Based on polarity |
| Expected Outcome | Separation of this compound from isomers like 2-(Chloromethyl)cyclopentanone and other structurally similar impurities. | |
| Detection | High-Resolution Time-of-Flight Mass Spectrometry (HRTofMS) for accurate mass measurement and formula determination of each peak. |
Chromatographic Techniques for Isomer Separation and Purity Assessment
Chromatography is fundamental to isolating this compound and assessing its purity. Both gas and liquid chromatography are employed, with the choice depending on the sample matrix and analytical goals.
Gas chromatography, particularly when equipped with a mass spectrometry (GC-MS) or a flame ionization detector (FID), is a standard method for the purity assessment of volatile compounds like this compound. restek.com Method 8270D by the US EPA provides a framework for analyzing semivolatile organic compounds, which includes various chlorinated compounds and ketones, demonstrating the utility of GC-MS in this area. epa.govepa.gov The selection of the GC column is critical; a mid-polarity column is often suitable for ketones and halogenated compounds, providing a balance of interactions to achieve good separation from solvents and potential impurities. In process chemistry, GC can monitor reaction completion by quantifying the disappearance of starting materials and the appearance of this compound. google.com
For less volatile derivatives or for preparative scale purification, liquid chromatography is the method of choice. Flash column chromatography using silica (B1680970) gel is commonly cited for the purification of cyclopentanone (B42830) derivatives from reaction mixtures. google.comorgsyn.org Analytical high-performance liquid chromatography (HPLC), often coupled with UV or MS detectors, can be used for purity analysis, especially for reaction mixtures containing non-volatile components. Normal-phase HPLC could be used to separate isomers, while reversed-phase HPLC would be suitable for analyzing the purity of the final product in aqueous or polar organic solvent systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the precise structure, including the stereochemistry and conformational preferences, of this compound. iranchembook.ir Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom in the molecule.
The cyclopentanone ring is not planar and typically adopts envelope or twist conformations. The substituent at the C3 position, the chloromethyl group, can exist in either a pseudo-axial or a pseudo-equatorial orientation. The preferred conformation can be investigated through the analysis of proton-proton coupling constants (³JHH) and through-space Nuclear Overhauser Effect (NOE) experiments. nih.govasianpubs.org Studies on analogous 2-halocyclopentanones have shown that the conformational equilibrium is solvent-dependent, and similar effects would be expected for the 3-substituted isomer. nih.gov Dynamic NMR (DNMR) studies at variable temperatures could also be employed to determine the energy barrier for ring inversion. unibas.it
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on general spectroscopic principles and data from analogous cyclopentanone structures. thieme-connect.de Solvent: CDCl₃.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -CH₂Cl | ~3.5 - 3.7 | Doublet (d) |
| H3 | ~2.5 - 2.8 | Multiplet (m) | |
| H2, H5 (α-carbonyl) | ~2.1 - 2.4 | Multiplet (m) | |
| H4 | ~1.6 - 2.0 | Multiplet (m) | |
| ¹³C | C1 (C=O) | ~215 - 220 | |
| -CH₂Cl | ~45 - 50 | ||
| C3 | ~40 - 45 | ||
| C2, C5 | ~38 - 42 | ||
| C4 | ~25 - 30 |
Elucidation of Rotational Isomerism and Conformations
The conformational landscape of this compound is complex due to the flexibility of the five-membered ring and the rotational freedom of the chloromethyl substituent. The cyclopentanone ring is not planar and exists in a continuous state of pseudorotation between two main conformations: the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry). cdnsciencepub.com The presence of a substituent at the C3 position influences the relative energies of these conformations.
For substituted cyclopentanones, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is determined by a balance of steric and electronic interactions. In the case of this compound, the chloromethyl group can exist in different rotational states (rotamers) around the C3-C(chloromethyl) bond. These rotamers will have distinct steric interactions with the adjacent ring protons.
Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with theoretical calculations, are pivotal for elucidating these conformational equilibria.
Key Research Findings:
While specific studies on this compound are not extensively documented in publicly available literature, the conformational analysis of analogous compounds, such as 2-halocyclopentanones and 3-methylcyclopentanone (B121447), provides a strong basis for understanding its behavior. datapdf.comacs.org
NMR Spectroscopy: Variable-temperature NMR studies are particularly insightful. By analyzing the changes in chemical shifts and coupling constants as a function of temperature, the populations of different conformers can be determined. For instance, the coupling constants between the proton on C3 and the adjacent protons on C2 and C4 are dependent on the dihedral angles, which differ between the pseudo-axial and pseudo-equatorial conformers.
Infrared (IR) Spectroscopy: The C=O stretching frequency in the IR spectrum is sensitive to the conformation of the ring and the position of the substituent. datapdf.com Different conformers of this compound would be expected to exhibit distinct C=O absorption bands, although these may overlap.
Theoretical Calculations: Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of the different possible conformations and to predict their spectroscopic signatures. These theoretical data can then be compared with experimental results to assign the observed signals to specific conformers.
Illustrative Data for Conformational Analysis of this compound:
The following table illustrates the type of data that would be obtained from a combined NMR and computational study to determine the conformational equilibrium. The values are hypothetical but based on typical observations for substituted cyclopentanones.
| Parameter | Pseudo-Axial Conformer | Pseudo-Equatorial Conformer |
| Relative Energy (kcal/mol) | 0.5 | 0 |
| Predicted Population at 298 K | ~30% | ~70% |
| ³J(H3, H2/H4) NMR Coupling (Hz) | small (~2-4 Hz) | large (~7-9 Hz) |
| ¹³C NMR Shift of C=O (ppm) | ~218 | ~217 |
| IR C=O Stretch (cm⁻¹) | ~1745 | ~1742 |
This data suggests that the pseudo-equatorial conformation, where the chloromethyl group is directed away from the ring, is likely to be the more stable conformer due to reduced steric strain.
Determination of Enantiomeric Excess via Chiral Auxiliaries
Since this compound is a chiral molecule, methods to determine its enantiomeric excess (e.e.) are critical, especially when it is produced through asymmetric synthesis. One of the most common and reliable methods involves the use of chiral auxiliaries to convert the enantiomers into diastereomers, which can then be distinguished and quantified by techniques like NMR spectroscopy or chromatography.
A chiral auxiliary is an enantiomerically pure compound that reacts with the racemic or enantiomerically enriched this compound to form a new, diastereomeric mixture. Because diastereomers have different physical properties, their relative amounts can be determined.
Methodology:
Derivatization: The racemic this compound is reacted with a chiral derivatizing agent. For a ketone, this often involves a reaction at the carbonyl group. For instance, it could be reacted with a chiral hydrazine (B178648) to form diastereomeric hydrazones, or with a chiral amine to form diastereomeric enamines.
Spectroscopic or Chromatographic Analysis: The resulting mixture of diastereomers is then analyzed. In ¹H NMR spectroscopy, the protons in the two diastereomers are in different chemical environments and will therefore exhibit distinct signals. The integration of these signals allows for the calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original sample. Alternatively, the diastereomers can be separated and quantified using chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), on a standard achiral column.
Calculation of Enantiomeric Excess: The e.e. is calculated using the formula: e.e. (%) = |(Major Enantiomer - Minor Enantiomer) / (Major Enantiomer + Minor Enantiomer)| * 100
Illustrative Example with a Chiral Auxiliary:
Let's consider the hypothetical derivatization of (R/S)-3-(chloromethyl)cyclopentanone with (R)-1-phenylethylamine to form diastereomeric enamines.
| Diastereomer | ¹H NMR Signal for a Specific Proton | Integration Value |
| (R,R)-Enamine | Doublet at 4.25 ppm | 0.85 |
| (S,R)-Enamine | Doublet at 4.20 ppm | 0.15 |
From this illustrative data, the enantiomeric excess of the starting this compound can be calculated:
e.e. = |(0.85 - 0.15) / (0.85 + 0.15)| * 100 = 70%
This indicates that the original mixture contained 85% of one enantiomer and 15% of the other. The use of chiral auxiliaries provides a robust and widely applicable method for the essential task of determining the enantiomeric purity of chiral compounds like this compound. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanical (QM/MM) Simulations
Quantum mechanical simulations are fundamental to understanding the electronic behavior of molecules and the energetic landscapes of chemical reactions. For 3-(Chloromethyl)cyclopentanone, these methods would be instrumental in several key areas, yet no specific studies have been reported.
Reaction Mechanism Elucidation and Transition State Characterization
A critical application of QM and QM/MM methods is the detailed mapping of reaction pathways. This involves identifying the structures of transition states—the highest energy points along a reaction coordinate—and calculating their associated activation energies. Such calculations could predict the feasibility of various reactions involving this compound, such as nucleophilic substitutions at the chloromethyl group or reactions involving the carbonyl functionality. The absence of published data means that the mechanisms of its reactions have not been computationally verified or explored at this level of detail.
Prediction of Reactivity and Selectivity Profiles
Quantum mechanical calculations can predict where a molecule is most likely to react and what products are likely to form. By analyzing the distribution of electron density and molecular orbitals, researchers can forecast the regioselectivity and stereoselectivity of reactions involving this compound. This predictive power is crucial for designing synthetic routes and understanding reaction outcomes. Without such studies, predictions of its reactivity rely solely on general chemical principles rather than specific computational evidence.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) offers a balance between accuracy and computational cost, making it a widely used tool for investigating the electronic properties and geometries of molecules.
Electronic Structure Analysis and Bond Polarity Studies
DFT calculations could provide a detailed picture of the electronic structure of this compound. This includes analyzing the nature of its molecular orbitals, determining atomic charges, and quantifying the polarity of its chemical bonds, such as the C-Cl and C=O bonds. This information is fundamental to understanding its intermolecular interactions and reactivity. To date, no such analysis for this compound has been published.
Conformational Landscapes and Energy Minimization
The five-membered ring of cyclopentanone (B42830) is not planar and can adopt various conformations, or "puckers." The presence of the chloromethyl substituent further complicates this landscape. DFT calculations are ideal for exploring the potential energy surface of this compound to identify its most stable conformations and the energy barriers between them. This conformational analysis is vital as the shape of the molecule can significantly influence its reactivity and biological activity. This area remains unexplored in the scientific literature for this specific compound.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Solvent Effects
While QM and DFT methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations could model how this compound interacts with solvent molecules and with other solute molecules. This would provide insights into its solubility, aggregation behavior, and how the solvent influences its conformational preferences and reaction kinetics. The lack of MD simulation data means our understanding of this compound's behavior in solution is incomplete from a theoretical standpoint.
Future Research Directions and Emerging Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the production of specialty chemicals is the reliance on petroleum-based feedstocks. Future research will increasingly focus on developing synthetic pathways to cyclopentanone (B42830) derivatives from renewable resources. researchgate.net Lignocellulosic biomass, an abundant and non-food-competing resource, is a particularly promising starting point. higfly.eu Furfural, a key platform chemical derived from biomass, can be converted into cyclopentanone (CPO) through a series of catalytic hydrogenation and rearrangement reactions. mdpi.comnih.govacs.org
Recent studies have highlighted innovative catalytic strategies for the sustainable production of CPO from furfuryl alcohol (FOL), a derivative of furfural. higfly.eu One such approach utilizes platinum-supported tungsten-zirconium (W-Zr) mixed oxides, which demonstrate high selectivity and stability in a continuous-flow reactor system—a crucial factor for industrial scalability. higfly.eu The future development of synthetic routes for 3-(Chloromethyl)cyclopentanone could adapt these biomass-to-CPO pathways, incorporating a subsequent, highly selective chlorination step or modifying the process to introduce the chloromethyl group at an earlier stage. Electrocatalytic hydrogenation of biomass-derived compounds also presents a promising avenue for producing value-added chemicals under moderate reaction conditions. researchgate.net
| Approach | Feedstock | Key Catalyst/Method | Potential Advantages | Research Challenges |
|---|---|---|---|---|
| Catalytic Rearrangement | Furfural (from Biomass) | Bifunctional metal catalysts on acid supports (e.g., Pt/W-Zr) higfly.eumdpi.com | High yield, potential for continuous flow, utilizes renewable carbon source higfly.eu | Catalyst stability, integration of chlorination step, separation of products |
| Electrocatalytic Hydrogenation (ECH) | Biomass-derived phenolics, furfural, levulinic acid researchgate.net | Various electrocatalysts (Pt, Pd, Rh, Ru) researchgate.net | Mild reaction conditions, high selectivity, reduced environmental impact researchgate.net | Energy efficiency, electrode material development, scalability |
| Photochemical Pathways | Bicyclobutanes or other strained rings | Visible-light photocatalysis | High atom economy, chemo-selectivity, uses renewable energy source | Substrate scope, development of specific pathway to target molecule |
Exploration of Novel Reactivity Modes and Catalytic Systems
While the existing reactivity of this compound is useful, exploring new transformations is key to expanding its synthetic utility. The presence of both a ketone and an alkyl chloride offers multiple sites for reaction. Research into novel catalytic systems can unlock unprecedented reactivity. For instance, the catalytic carbon-carbon (C–C) bond activation in simple cyclopentanones has recently been demonstrated using a combination of a rhodium pre-catalyst, an N-heterocyclic carbene ligand, and an amino-pyridine co-catalyst. nih.gov Applying such strategies to this compound could lead to novel ring-opening or rearrangement products that are otherwise difficult to access.
Furthermore, developing new catalytic systems for asymmetric synthesis is a significant goal. A dual Lewis acidic cooperative catalytic system has been shown to provide enantioenriched cyclopentanones from donor-acceptor cyclopropanes and ketenes, highlighting the potential for creating chiral derivatives. digitellinc.com Future work could focus on asymmetric reactions at the α-carbon to the ketone or stereoselective substitutions at the chloromethyl group, yielding chiral building blocks for pharmaceuticals. The diverse reactivity of similar structures, such as 6-(chloromethyl)-6-methylfulvene, which undergoes direct nucleophilic attack, SN2 substitution, and aldol (B89426) condensation, suggests that a rich and underexplored reaction space exists for this compound. nih.gov
| Catalytic System | Transformation Type | Description | Potential Application for this compound |
|---|---|---|---|
| Rhodium/N-heterocyclic Carbene | C-C Bond Activation nih.gov | Cleavage of the less-strained C-C bond within the cyclopentanone ring, often coupled with C-H activation. nih.gov | Synthesis of functionalized α-tetralones or other complex ring systems. |
| Dual Lewis Acidic Cooperative System | Asymmetric Cycloaddition digitellinc.com | Enables the synthesis of enantioenriched cyclopentanones from cyclopropanes and ketenes. digitellinc.com | Development of chiral catalysts for asymmetric alkylation or coupling reactions. |
| Bifunctional Metal Catalysts | Hydrogenation/Rearrangement mdpi.com | Combines metal active centers for hydrogenation with acidic sites for rearrangement reactions. mdpi.com | Selective reduction of the ketone or controlled rearrangement of the cyclopentyl core. |
| Base-Promoted Reactions | Elimination/Rearrangement nih.govresearchgate.net | Can induce dehydrochlorination to form cyclopentenones or Grob-type fragmentation. researchgate.net | Controlled synthesis of unsaturated derivatives or ring-opened products. |
Integration of Machine Learning and AI in Synthetic Planning and Prediction
| AI/ML Application | Function | Expected Outcome | Key Challenge |
|---|---|---|---|
| Retrosynthesis Planning (CASP) | Generates and evaluates potential synthetic pathways to a target molecule. nih.govprotheragen.ai | Discovery of novel, more efficient, and sustainable routes. | Quality and diversity of training data; handling of stereochemistry. cas.org |
| Reaction Outcome Prediction | Predicts yield, selectivity, and viability of a chemical reaction. nih.gov | Reduced experimentation cost and time; prioritization of promising reactions. digitellinc.com | Accurate featurization of molecules and reaction conditions. |
| Reactivity Prediction | Forecasts the reactivity of functional groups with various reagents. nih.gov | Understanding of reaction mechanisms and prediction of side products. | Modeling subtle electronic and steric effects. illinois.edu |
| Automated Experimentation | Controls robotic systems to perform experiments and collect data in real-time. mdpi.comchemai.io | High-throughput screening of reaction conditions and rapid data generation for model training. | Integration of hardware and software; real-time data analysis. |
Advanced Methodologies for Environmental Monitoring and Characterization of Organohalogen Metabolites
The widespread use of organohalogen compounds raises concerns about their environmental persistence, bioaccumulation, and toxicity. mdpi.com A significant challenge is the "organohalogen iceberg," where only a small fraction of the total organohalogen compounds present in an environmental sample are identified by standard targeted analyses. acs.org Future research must focus on developing and applying advanced analytical methods to fully characterize the environmental fate of this compound and its potential degradation products.
This involves moving beyond monitoring for the parent compound to identifying its various metabolites, which may form through processes like hydrolysis, oxidation, or microbial degradation. epa.govepa.gov Techniques such as high-resolution mass spectrometry (HRMS) combined with non-target screening approaches are essential for identifying these unknown transformation products in complex matrices like soil and wastewater. Furthermore, methods like combustion ion chromatography (CIC) can quantify the total amount of extractable organohalogens (EOX), helping to determine the size of the "unknown" fraction in a sample. acs.orgnih.gov Understanding the complete metabolic pathway is crucial for a comprehensive risk assessment and for developing effective remediation strategies for organohalogen contamination. mdpi.com
| Technique | Abbreviation | Purpose | Information Provided |
|---|---|---|---|
| High-Resolution Mass Spectrometry | HRMS | Identification of unknown compounds in complex mixtures. | Accurate mass measurements for determining elemental composition of parent compounds and metabolites. |
| Combustion Ion Chromatography | CIC | Quantification of total extractable organohalogen content (EOF, EOCl, EOBr). acs.orgnih.gov | Measures the gap between known, targeted compounds and the total organohalogen load. acs.org |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile and semi-volatile organic compounds. epa.gov | Structural information for identifying specific metabolites like phenols, acids, or alcohols. epa.gov |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Separation and identification of polar and non-volatile compounds. | Detection of conjugated metabolites (e.g., glucuronides) and highly polar degradation products. |
Q & A
Basic Research Questions
Q. Synthesis Optimization: What are the most reliable methods for synthesizing 3-(Chloromethyl)cyclopentanone in academic labs?
- Answer : The compound can be synthesized via chloromethylation of cyclopentanone derivatives. A common approach involves reacting cyclopentanone with formaldehyde and HCl under controlled conditions to introduce the chloromethyl group at the 3-position. For example, Bruce H. Mahan's University Chemistry outlines analogous syntheses of methylcyclopentane from cyclopentanone, which can be adapted by substituting reagents to target chloromethylation . Reaction optimization should include temperature control (e.g., 40–60°C) and stoichiometric adjustments to minimize side products like di- or tri-substituted derivatives.
| Key Parameters | Typical Conditions |
|---|---|
| Reactants | Cyclopentanone, CH₂O, HCl |
| Solvent | Dichloromethane or THF |
| Reaction Time | 6–12 hours |
| Yield Optimization | Monitoring via TLC/GC-MS |
Q. Structural Confirmation: How can researchers validate the structure of synthesized this compound?
- Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify the cyclopentanone carbonyl (δ ~210 ppm in ¹³C NMR) and chloromethyl protons (δ ~3.8–4.2 ppm in ¹H NMR).
- IR Spectroscopy : Confirm C=O stretch (~1740 cm⁻¹) and C-Cl absorption (~650 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 134 (C₆H₉ClO⁺) .
Q. Safety Protocols: What safety measures are critical when handling this compound?
- Answer : While specific toxicity data for this compound is limited, extrapolate from structurally similar chlorinated ketones:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for all procedures to avoid inhalation of volatile intermediates .
- Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .
Advanced Research Questions
Q. Mechanistic Insights: What reaction pathways dominate in the catalytic functionalization of this compound?
- Answer : The chloromethyl group acts as a versatile electrophilic site. For example, rhodium-catalyzed asymmetric 1,4-addition reactions with trifluoroborates can yield chiral intermediates, as demonstrated in Room Temperature Rhodium-Catalyzed Asymmetric 1,4-Addition studies . Competing pathways (e.g., nucleophilic substitution vs. elimination) depend on solvent polarity and catalyst choice. Kinetic studies using in-situ IR or NMR are recommended to map reaction trajectories .
Q. Thermodynamic Data Gaps: How can researchers estimate thermodynamic properties (e.g., heat capacity) for this compound?
- Answer : Apply group contribution methods or computational tools (e.g., Gaussian) to approximate properties. For example, Heat Capacity of Liquids provides data for cyclopentanone (C₅H₈O, Cₚ ~1.65 J/g·K), which can be adjusted for the chloromethyl substituent’s electronic effects . Experimental validation via differential scanning calorimetry (DSC) is advised.
Q. Contradictory Literature: How to resolve discrepancies in reported reaction yields for this compound derivatives?
- Answer : Systematically evaluate variables:
- Purity of Starting Materials : Impurities in cyclopentanone or formaldehyde can skew yields .
- Catalyst Deactivation : Trace moisture may poison acid catalysts (e.g., HCl).
- Analytical Methods : Cross-validate yields using GC-MS and HPLC to account for co-eluting byproducts .
Q. Analytical Challenges: What advanced techniques are required to assess the purity of this compound in complex mixtures?
- Answer :
- GC×GC-TOFMS : Resolve co-eluting isomers in multi-step syntheses.
- Chiral HPLC : Separate enantiomers if asymmetric synthesis is attempted .
- X-ray Crystallography : Confirm absolute configuration for crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
